leukocidin F-component protein
Description
Historical Context and Discovery
The leukocidin F-component protein emerged as a critical focus of study following the identification of staphylococcal bi-component toxins in the early 20th century. The term "leukocidin" was first coined in 1932 by Panton and Valentine, who observed its leukocyte-lysing activity in Staphylococcus aureus strains associated with severe skin infections. However, the molecular characterization of the F-component lagged behind its biological discovery. In the 1990s, advances in protein sequencing and crystallography enabled the isolation and structural determination of the F-component. For instance, the LukF-PV subunit of Panton-Valentine leukocidin (PVL) was crystallized in 1999, revealing its beta-barrel pore-forming architecture. Concurrently, molecular cloning studies identified the lukF gene in methicillin-resistant S. aureus (MRSA), linking genetic variation to functional diversity. These milestones underscored the F-component’s role in bacterial virulence and host-pathogen interactions.
Taxonomy and Classification within Bacterial Toxins
Leukocidin F-component proteins belong to the beta-pore-forming toxin (β-PFT) family, distinguished by their amphipathic β-strands that assemble into transmembrane channels. They are classified into two subgroups based on partner subunits:
- Cognate F-components : Paired with specific S-components (e.g., LukF-PV with LukS-PV in PVL).
- Non-cognate F-components : Capable of hybridizing with multiple S-components (e.g., HlgB pairing with HlgA or HlgC in γ-hemolysins).
Structurally, they share homology with other β-PFTs, such as α-hemolysin, but diverge in receptor specificity and assembly mechanisms. The table below contrasts key features of select F-components:
| F-Component | Partner S-Component | Primary Receptor | Pore Stoichiometry |
|---|---|---|---|
| LukF-PV | LukS-PV | CD45, C5aR1 | Hetero-octamer |
| HlgB | HlgA/HlgC | CCR2, CXCR1/2 | Hetero-octamer |
| LukD | LukE | DARC, CXCR1/2 | Hetero-octamer |
Evolutionary Significance in Staphylococcal Virulence
The F-component has evolved under selective pressure to optimize host cell targeting. For example, LukF-PV binds human CD45, a tyrosine phosphatase absent in murine neutrophils, explaining the human-specific toxicity of PVL. Comparative genomics reveals that lukF genes are often encoded on mobile genetic elements, such as bacteriophages (e.g., Φ-PVL in PVL-positive S. aureus), facilitating horizontal gene transfer. This mobility enables rapid adaptation to host immune defenses. Additionally, sequence variations in lukF (e.g., the R and H variants in PVL) correlate with strain pathogenicity and geographic distribution.
Nomenclature and Terminological Framework
The "F" in F-component denotes "fast," reflecting its migration velocity in early chromatographic分离 techniques. Systematic naming follows the pattern:
- LukF-PV : Panton-Valentine leukocidin F-component.
- HlgB : Gamma-hemolysin B subunit.
- LukD : Leukocidin D subunit (paired with LukE).
Structural domains are universally conserved:
- Cap domain : Mediates initial membrane contact.
- Rim domain : Binds host cell receptors.
- Stem domain : Transforms into β-strands during pore formation.
This terminology ensures clarity across biochemical, genetic, and clinical studies.
Properties
CAS No. |
147096-70-6 |
|---|---|
Molecular Formula |
C18H24N2O3S |
Synonyms |
leukocidin F-component protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Leukocidin F-components share structural homology despite low sequence identity. For example:
- Core β-barrel pore-forming domain : All F-components (e.g., LukF-PV, HlgB, LukQ) adopt a conserved β-sandwich fold, enabling membrane insertion and oligomerization .
- Sequence divergence : The leukocidin F-component of Vibrio cholerae cytolysin (VCC) shares <30% sequence identity with S. aureus F-components but retains structural similarity .
Table 1: Structural and Functional Comparison of Leukocidin F-Components
Functional Divergence
Receptor Engagement and Species Specificity
- LukF-PV (PVL) : Binds human CD45, a tyrosine phosphatase, enhancing human neutrophil targeting. Murine neutrophils expressing human C5aR1 are resistant to PVL, highlighting species-specific F-component interactions .
- LukQ (LukPQ) : Despite 94% sequence identity with LukE (LukED), LukQ confers equine specificity when paired with LukP. This challenges the paradigm that S-components alone dictate tropism .
Non-Cognate Pairing and Virulence
- Hybrid pairing of F- and S-components (e.g., LukF-PV with HlgS) alters toxicity. For example, LukF-PV paired with HlgS increases murine neutrophil sensitivity, whereas LukF-PV/LukS-PV is human-specific .
- Non-canonical pairs (e.g., PVL-LukED hybrids) show attenuated virulence in vivo, suggesting functional constraints .
Immune Evasion and Cross-Reactivity
- Antibodies against F-components (e.g., anti-LukF-PV) cross-neutralize other F-components (e.g., HlgB) due to ~70% sequence homology, complicating therapeutic strategies .
Evolutionary and Pathogenic Implications
- Genetic flexibility: Non-cognate pairing allows S.
- Host adaptation : LukPQ’s F-component-driven equine tropism suggests evolutionary selection for niche-specific virulence .
Q & A
Q. What is the structural and functional role of the leukocidin F-component protein in Staphylococcus aureus pathogenesis?
The leukocidin F-component (e.g., LukF) forms a bicomponent pore-forming toxin with an S-component (e.g., LukS). Together, they assemble into an octameric transmembrane pore (4 LukF + 4 LukS subunits), disrupting host cell membranes and lysing leukocytes, which facilitates bacterial immune evasion . Structural studies using X-ray crystallography and cryo-EM have revealed its β-barrel pore architecture, enabling ion flux and osmotic lysis . This mechanism is critical for S. aureus virulence, particularly in infections like necrotizing pneumonia .
Q. How does the this compound interact with host cell membranes to exert cytotoxic effects?
Methodological approaches include:
- Liposome assays : To reconstitute pore formation in synthetic membranes and measure ion leakage via fluorescent dyes .
- Electrophysiology : Single-channel recordings to characterize pore conductance and voltage dependence .
- Site-directed mutagenesis : Identify residues critical for membrane binding (e.g., hydrophobic regions in LukF) . These methods confirm that LukF binds to specific lipid domains or protein receptors (e.g., CCR5 on neutrophils) before oligomerizing with LukS .
Advanced Research Questions
Q. What experimental approaches are recommended for elucidating the oligomeric state of leukocidin F-component during pore formation?
- Analytical ultracentrifugation : Determine the molecular weight of LukF-LukS complexes in solution .
- Crosslinking mass spectrometry : Map subunit interactions in the pore assembly process .
- Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of the octameric pore in lipid bilayers . Contradictions in oligomerization models (e.g., hexameric vs. octameric pores) can be resolved by comparing data across techniques and bacterial strains .
Q. How can researchers address discrepancies in reported receptor specificities of leukocidin F-component across studies?
- Isogenic mutant strains : Delete putative receptor genes (e.g., CCR5) in host cells to assess leukocidin binding via flow cytometry .
- Surface plasmon resonance (SPR) : Quantify LukF binding kinetics to purified receptors .
- In vivo models : Compare infection outcomes in wild-type vs. receptor-knockout animals to validate receptor relevance . Strain-specific variations (e.g., LukF polymorphisms) and host cell heterogeneity may explain conflicting results .
Q. What strategies are effective for studying the genetic regulation of leukocidin F-component expression in S. aureus?
- qRT-PCR : Measure lukF transcription under stress conditions (e.g., oxidative stress, host serum exposure) .
- CRISPR interference (CRISPRi) : Repress regulatory genes (e.g., agr quorum-sensing system) to assess impact on leukocidin production .
- RNA-seq : Identify upstream regulators by correlating lukF expression with global transcriptomic changes .
Data Interpretation and Contradiction Analysis
Q. How should researchers reconcile conflicting data on leukocidin F-component’s contribution to virulence in different infection models?
- Comparative genomics : Analyze lukF presence/absence in S. aureus clinical isolates from diverse infections (e.g., skin vs. bloodstream) .
- Neutralization assays : Administer anti-LukF antibodies in animal models to quantify protection against specific infection types .
- Meta-analysis : Pool data from independent studies to identify trends in leukocidin’s role across host niches .
Q. What methodologies can clarify the role of leukocidin F-component in antibiotic resistance mechanisms?
- Transposon mutagenesis : Screen for co-occurrence of lukF and resistance genes (e.g., mecA) in bacterial populations .
- Proteomic profiling : Compare leukocidin expression levels in methicillin-resistant (MRSA) vs. methicillin-susceptible (MSSA) strains .
- Biofilm assays : Assess whether LukF enhances biofilm formation in the presence of sub-inhibitory antibiotics .
Therapeutic Targeting Challenges
Q. Why have subunit vaccines targeting leukocidin F-component shown limited efficacy in preclinical trials?
- Antigenic variability : LukF epitopes may differ across strains, reducing cross-protection .
- Redundant virulence factors : S. aureus produces multiple toxins (e.g., α-hemolysin, PVL), necessitating multi-component vaccines .
- Adjuvant optimization : Pair LukF with Toll-like receptor agonists to enhance Th1/Th17 immune responses .
Q. How can structural insights into leukocidin F-component inform the design of toxin-neutralizing therapeutics?
- Computational docking : Identify small molecules that block LukF-LukS interactions .
- Nanobody engineering : Develop high-affinity binders targeting the pore-forming domain .
- Bispecific antibodies : Combine anti-LukF and anti-LukS agents to prevent pore assembly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
